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molecular formula C11H20N2O3 B8457762 tert-butyl 5-methoxy-2,3,6,7-tetrahydro-1H-1,4-diazepine-1-carboxylate

tert-butyl 5-methoxy-2,3,6,7-tetrahydro-1H-1,4-diazepine-1-carboxylate

Cat. No. B8457762
M. Wt: 228.29 g/mol
InChI Key: DKFURCHJUGEXEO-UHFFFAOYSA-N
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Patent
US08642774B2

Procedure details

77.5 mg trimethyloxonium tetrafluoroborate was added to 100 mg 5-oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester in 2 mL dichlormethane at 0-5° C. The reaction mixture was stirred over night at RT. The reaction was washed with saturated sodium hydrogencarbonate solution and water and evaporated to yield 100 mg of the desired product. Rt: 0.79 min (method B), (M+H)+: 229
Quantity
77.5 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[CH3:6][O+](C)C.[C:10]([O:14][C:15]([N:17]1[CH2:23][CH2:22][C:21](=[O:24])[NH:20][CH2:19][CH2:18]1)=[O:16])([CH3:13])([CH3:12])[CH3:11]>ClCCl>[C:10]([O:14][C:15]([N:17]1[CH2:23][CH2:22][C:21]([O:24][CH3:6])=[N:20][CH2:19][CH2:18]1)=[O:16])([CH3:13])([CH3:11])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
77.5 mg
Type
reactant
Smiles
F[B-](F)(F)F.C[O+](C)C
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNC(CC1)=O
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred over night at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction was washed with saturated sodium hydrogencarbonate solution and water
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN=C(CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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